2-{[4-butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a complex organic compound that features a unique combination of pyrazolo[3,4-b]pyridine, triazole, and thienopyrimidine moieties
Preparation Methods
The synthesis of 2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves multiple steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This typically involves the reaction of hydrazine derivatives with carbonyl compounds.
Attachment of the thienopyrimidine moiety: This step may involve the use of coupling agents and specific reaction conditions to ensure the correct orientation and bonding.
Final assembly: The final compound is obtained by linking the synthesized fragments through sulfanyl and acetylation reactions.
Chemical Reactions Analysis
2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: The compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Pharmaceutical Development: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate interaction.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE stands out due to its unique combination of structural features:
Pyrazolo[3,4-b]pyridine Compounds: These compounds are known for their biological activity and are often studied for their potential therapeutic applications.
Triazole Derivatives: Triazole rings are common in medicinal chemistry due to their stability and ability to participate in various chemical reactions.
Thienopyrimidine Analogues: These compounds are of interest for their potential use in pharmaceuticals and materials science.
Similar compounds include:
- 2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
- 2-{[4-BUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE
Properties
Molecular Formula |
C25H29N9O2S2 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-[[4-butyl-5-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C25H29N9O2S2/c1-7-8-9-33-21(17-10-13(2)26-22-20(17)15(4)30-32(22)6)28-29-25(33)37-12-19(35)31-34-16(5)27-23-18(24(34)36)11-14(3)38-23/h10-11H,7-9,12H2,1-6H3,(H,31,35) |
InChI Key |
QSYQWIZORCTGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C)C4=C5C(=NN(C5=NC(=C4)C)C)C |
Origin of Product |
United States |
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